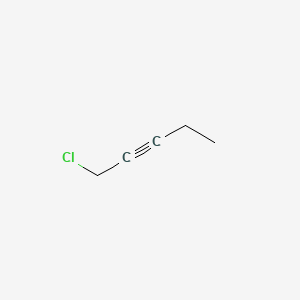

1-Chloro-2-pentyne

Description

The exact mass of the compound 2-Pentyne, 1-chloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloropent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl/c1-2-3-4-5-6/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKXDMAPOZZDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066811 | |

| Record name | 2-Pentyne, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22592-15-0 | |

| Record name | 1-Chloro-2-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22592-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-pentyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022592150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentyne, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentyne, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropent-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-PENTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3LZS61HD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Chloro-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 1-Chloro-2-pentyne. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable methodologies.

Core Properties of this compound

This compound is a chemical intermediate with the molecular formula C₅H₇Cl.[1] It is a flammable liquid and vapor that causes skin and serious eye irritation.[2] It is also suspected of causing genetic defects.[2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl | [1] |

| Molecular Weight | 102.56 g/mol | [1] |

| CAS Number | 22592-15-0 | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Boiling Point | 120.8 ± 13.0 °C at 760 mmHg | [1] |

| Flash Point | 22.8 ± 15.2 °C | [1] |

| Refractive Index | 1.444 | [1] |

| Physical Form | Solid |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.

| Spectrum Type | Data Source |

| ¹H NMR | ChemicalBook, SpectraBase |

| ¹³C NMR | PubChem, SpectraBase |

| Infrared (IR) | PubChem, SpectraBase |

| Mass Spectrometry (MS) | PubChem |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. Two primary methods reported in the literature involve the reaction of 2-pentyn-1-ol with a chlorinating agent and the direct chlorination of pent-2-yne.

Logical Workflow for Synthesis

The general logical workflow for the synthesis and purification of this compound is outlined below.

General Synthesis Workflow

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and characterization of this compound. The following sections provide generalized protocols based on common organic synthesis techniques.

Synthesis from 2-Pentyn-1-ol

A common method for the synthesis of this compound involves the chlorination of 2-pentyn-1-ol.

Methodology:

-

Reaction Setup: A solution of 2-pentyn-1-ol in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The flask is cooled in an ice bath to 0 °C.

-

Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), is added dropwise to the cooled solution. The addition is performed slowly to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the different types of protons in the molecule. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a neat sample. Key absorptions would include those for the C≡C triple bond and the C-Cl bond.

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects).[2]

-

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has any characterized biological activity or is involved in any specific signaling pathways. Its primary role is as a chemical intermediate in organic synthesis.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All experiments should be conducted in a well-equipped laboratory by trained personnel, following all appropriate safety protocols.

References

An In-depth Technical Guide to 1-Chloro-2-pentyne (CAS Number: 22592-15-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-pentyne (CAS: 22592-15-0), a valuable chemical intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and explores its reactivity and potential applications, particularly in the context of pharmaceutical development. Spectroscopic data are summarized for easy reference, and key experimental workflows are visualized to aid in laboratory application.

Chemical and Physical Properties

This compound, also known as 2-pentynyl chloride, is a halogenated alkyne with the molecular formula C₅H₇Cl.[1][2] It is a flammable liquid and vapor that causes skin and serious eye irritation and is suspected of causing genetic defects.[2] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇Cl | [1][2] |

| Molecular Weight | 102.56 g/mol | [1][2] |

| CAS Number | 22592-15-0 | [1][2] |

| IUPAC Name | 1-chloropent-2-yne | [2] |

| Synonyms | 2-Pentyne, 1-chloro-; 1-Chloropent-2-yne; 2-Pentynyl Chloride | [2] |

| Appearance | Clear, colourless to pale yellow liquid | [3] |

| Boiling Point | 120.8 ± 13.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 22.8 ± 15.2 °C | [3] |

| InChI | InChI=1S/C5H7Cl/c1-2-3-4-5-6/h2,5H2,1H3 | [1][2][4][5][6][7] |

| SMILES | CCC#CCCl | [1][2][4][5] |

Experimental Protocols

Synthesis of this compound from 2-Pentyn-1-ol

A common and effective method for the synthesis of this compound is the chlorination of 2-pentyn-1-ol using thionyl chloride (SOCl₂) in the presence of a base such as pyridine to neutralize the HCl byproduct.[8]

Materials:

-

2-Pentyn-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentyn-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition of thionyl chloride is complete, add pyridine dropwise to the reaction mixture, again ensuring the temperature remains below 10 °C.

-

Once the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and slowly add cold water to quench any remaining thionyl chloride.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.[9]

Procedure:

-

Set up a fractional distillation apparatus with a vacuum source.

-

Transfer the crude this compound to the distillation flask.

-

Gradually reduce the pressure and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The boiling point at atmospheric pressure is approximately 120.8 °C.[3]

Caption: Synthesis and Purification Workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the propargylic chloride moiety and the carbon-carbon triple bond. It can participate in a variety of reactions, including nucleophilic substitutions and coupling reactions.

While direct involvement of this compound in the synthesis of specific commercial drugs like Favipiravir or Delavirdine is not explicitly detailed in readily available literature, its structural motifs are relevant to the synthesis of various bioactive molecules.[10][11][12][13][14][15][16] For instance, propargyl chlorides are known precursors in Sonogashira coupling reactions, which are widely used in the synthesis of complex molecules, including pharmaceuticals.[16]

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This compound, after appropriate modification to a terminal alkyne, could be a valuable building block in such synthetic strategies.

Caption: Generalized Sonogashira Coupling Pathway.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

NMR Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference(s) |

| Proton | ~4.1 | t | ~2.3 Hz | -CH₂Cl | [2][4][6] |

| ~2.2 | m | -CH₂-C≡ | [2][4][6] | ||

| ~1.1 | t | ~7.5 Hz | -CH₃ | [2][4][6] |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | Reference(s) |

| Carbon | ~85 | -C≡C-CH₂Cl | [2][4][5] |

| ~75 | -C≡C-CH₂CH₃ | [2][4][5] | |

| ~30 | -CH₂Cl | [2][4][5] | |

| ~14 | -CH₂- | [2][4][5] | |

| ~12 | -CH₃ | [2][4][5] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~2970 | Strong | C-H stretch (sp³) | [2][7] |

| ~2250 | Medium | C≡C stretch | [2][7] |

| ~1460 | Medium | CH₂ bend | [2][7] |

| ~1380 | Medium | CH₃ bend | [2][7] |

| ~730 | Strong | C-Cl stretch | [2][7] |

Mass Spectrometry

| m/z | Relative Intensity | Assignment | Reference(s) |

| 102/104 | M⁺/ (M+2)⁺ | Molecular ion (presence of Cl) | [2][17] |

| 67 | High | [C₅H₇]⁺ (Loss of Cl) | [2][17] |

| 77 | Medium | [C₄H₅Cl]⁺ (Loss of CH₃) | [2][17] |

| 41 | Medium | [C₃H₅]⁺ | [2][17] |

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. Furthermore, it is suspected of causing genetic defects.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its chemical properties and reactivity make it a useful building block for the construction of more complex molecules, with potential applications in the pharmaceutical industry. The experimental protocols and spectroscopic data provided in this guide are intended to support researchers and scientists in the safe and effective use of this compound in their work. Further research into its specific applications in drug discovery could unveil new synthetic pathways to novel therapeutic agents.

References

- 1. This compound(22592-15-0) 1H NMR [m.chemicalbook.com]

- 2. This compound | C5H7Cl | CID 89764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:22592-15-0 | Chemsrc [chemsrc.com]

- 4. This compound(22592-15-0) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound(22592-15-0) IR Spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. dl.iranchembook.ir [dl.iranchembook.ir]

- 10. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journalirjpac.com [journalirjpac.com]

- 12. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 17. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-Chloro-2-pentyne: Molecular Structure, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of 1-Chloro-2-pentyne. This compound, belonging to the class of haloalkynes, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic molecules.

Molecular and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇Cl | [1][2] |

| Molecular Weight | 102.56 g/mol | [1][2] |

| CAS Number | 22592-15-0 | [1][2] |

| Boiling Point | 120.8 °C at 760 mmHg (Predicted) | |

| Density | 0.969 g/cm³ (Predicted) | |

| Refractive Index | 1.443 - 1.459 | |

| Synonyms | 1-Chloropent-2-yne, 2-Pentynyl chloride | [2] |

Molecular Structure

The molecular structure of this compound consists of a five-carbon chain containing a triple bond between the second and third carbon atoms. A chlorine atom is substituted at the first carbon position.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established synthetic routes for similar compounds and standard analytical techniques.[3]

Synthesis of this compound from 2-Pentyn-1-ol

This protocol describes a common method for the conversion of a propargylic alcohol to the corresponding chloride using thionyl chloride and pyridine.

Materials:

-

2-Pentyn-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentyn-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred solution of the alcohol. A small amount of pyridine is added catalytically.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The following are generalized protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~220 ppm.

-

Number of scans: 512-2048.

-

Relaxation delay: 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

-

-

Expected Absorptions:

-

C-H stretch (sp³): ~2950-2850 cm⁻¹

-

C≡C stretch: ~2260-2100 cm⁻¹ (weak for internal alkynes)

-

C-Cl stretch: ~800-600 cm⁻¹

-

Raman Spectroscopy:

-

Sample Preparation: Place the liquid sample in a glass capillary tube or NMR tube.

-

Instrumentation: Acquire the Raman spectrum using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Parameters:

-

Laser power: Optimized to avoid sample degradation.

-

Integration time and number of accumulations: Adjusted to achieve a good signal-to-noise ratio.

-

-

Expected Signals:

-

C≡C stretch: A strong signal is expected in the region of 2260-2100 cm⁻¹, which is often more intense in Raman than in IR for symmetrically substituted alkynes.

-

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-chloro-2-pentyne, a valuable haloalkyne intermediate in organic synthesis. The document details the primary synthetic methodology, experimental protocols, and purification techniques, supported by quantitative data and safety information.

Introduction

This compound (CAS No. 22592-15-0) is a chemical intermediate that serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive propargyl chloride moiety, which allows for various nucleophilic substitution and coupling reactions. This guide outlines a common and effective method for its preparation from 2-pentyn-1-ol.

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the chlorination of the corresponding alcohol, 2-pentyn-1-ol, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its reactivity and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[2]

Reaction Scheme

The overall reaction is a nucleophilic substitution where the hydroxyl group of 2-pentyn-1-ol is replaced by a chlorine atom.

Caption: Synthesis of this compound from 2-Pentyn-1-ol.

Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is based on established procedures for the chlorination of propargylic alcohols.[3][4]

Materials:

-

2-Pentyn-1-ol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Anhydrous pyridine (optional, as a base)

-

Ice-water bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes) is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with 2-pentyn-1-ol and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice-water bath.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. For reactions sensitive to acidic conditions, anhydrous pyridine can be added to the alcohol solution before the addition of thionyl chloride to neutralize the generated HCl.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of cold water or a saturated sodium bicarbonate solution to neutralize excess thionyl chloride and acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification of this compound

The crude this compound is typically purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures.[5][6]

Experimental Protocol: Vacuum Distillation

Apparatus:

-

A standard fractional distillation apparatus with a Vigreux column.

-

A vacuum pump and a manometer.

-

A heating mantle with a stirrer.

-

Cold water condenser.

-

Receiving flasks.

Procedure:

-

The crude product is transferred to the distillation flask.

-

The system is evacuated to the desired pressure.

-

The flask is gently heated while stirring.

-

Fractions are collected based on the boiling point of this compound at the given pressure. The boiling point at atmospheric pressure is approximately 120.8 °C.[7] A nomograph can be used to estimate the boiling point at reduced pressure.

-

The purified product is collected as a colorless liquid.

Caption: General workflow for the synthesis and purification of this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 22592-15-0 | [1] |

| Molecular Formula | C₅H₇Cl | [1] |

| Molecular Weight | 102.56 g/mol | [1] |

| Boiling Point | 120.8 ± 13.0 °C at 760 mmHg | [7] |

| Density | 1.0 ± 0.1 g/cm³ | [7] |

| Refractive Index | 1.444 | [7] |

Spectroscopic Data

| Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 4.15 (t, 2H, -CH₂Cl), 2.25 (q, 2H, -CH₂CH₃), 1.15 (t, 3H, -CH₃) | [8][9] |

| ¹³C NMR (CDCl₃) | δ (ppm): 85.5, 75.5, 30.0, 14.0, 12.5 | [9] |

| Infrared (IR) | Key peaks (cm⁻¹): ~2250 (C≡C stretch) | [10][11] |

Safety Considerations

-

Thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[12][13]

-

Hydrogen chloride and sulfur dioxide gases are toxic and corrosive. A gas trap containing a basic solution (e.g., sodium hydroxide) should be used to neutralize these byproducts.

-

This compound is a flammable liquid and should be handled with care.

-

Vacuum distillation carries the risk of implosion. Glassware should be inspected for cracks before use, and a safety shield should be in place.

Conclusion

The synthesis of this compound from 2-pentyn-1-ol using thionyl chloride is a reliable and straightforward method. Careful control of reaction conditions and a meticulous purification process, primarily fractional vacuum distillation, are crucial for obtaining a high-purity product. This guide provides the necessary technical details to enable researchers and professionals to safely and efficiently synthesize this important chemical intermediate.

References

- 1. This compound, 2-Pentyne-1-Chloro, 1-Chloropent-2-yne, 2-Pentynyl chloride, Pent-2-yn-1-yl chloride, 22592-15-0, Pentyn, Chloro Pentyn, Mumbai, India [jaydevchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. US2926204A - Method of making propargyl chloride - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. jackwestin.com [jackwestin.com]

- 7. This compound | CAS#:22592-15-0 | Chemsrc [chemsrc.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound(22592-15-0) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(22592-15-0) IR Spectrum [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

Spectroscopic data of 1-Chloro-2-pentyne (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-2-pentyne

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of small molecules is paramount for identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 22592-15-0)[1].

Data Presentation

The following sections summarize the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data of this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | ~1.1 | Triplet (t) | Not specified |

| CH₂ | ~2.2 | Quartet of triplets (qt) | Not specified |

| CH₂Cl | ~4.1 | Triplet (t) | Not specified |

| Solvent: CDCl₃, Reference: TMS, Temperature: 297K[2][3] |

¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (ppm) |

| CH₃ | ~12.5 |

| CH₂ | ~13.5 |

| CH₂Cl | ~28.5 |

| C≡C | ~75.0 |

| C≡C | ~85.0 |

| Solvent: Chloroform-d, Reference: TMS[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, an internal alkyne, is characterized by the following absorption bands.

IR Spectroscopic Data of this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡C stretch | 2100-2260 | Weak |

| C-H stretch (sp³) | 2850-3000 | Medium-Strong |

| C-Cl stretch | 600-800 | Strong |

| As an internal alkyne, this compound does not exhibit the characteristic C-H stretch of a terminal alkyne around 3300 cm⁻¹.[5][6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₅H₇Cl.[2]

Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Weight | 102.56 g/mol |

| Exact Mass | 102.023628 g/mol |

| Key Fragmentation Ions (m/z) | M+ (molecular ion) peak cluster around 102 and 104 due to ³⁵Cl and ³⁷Cl isotopes. |

| The presence of chlorine results in a characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1.[7] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : A sample of approximately 5-25 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8] The solution is then transferred to a clean NMR tube.

-

Instrument Setup : A Bruker AC-300 or equivalent NMR spectrometer is used.[2][4] The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

Data Acquisition : For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom. Spectra are acquired at a constant temperature, typically 297K.[2][3]

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup : A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition : The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument measures the transmission of infrared radiation through the sample.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC) for volatile compounds like this compound. This separates the analyte from any impurities.

-

Ionization : Electron Impact (EI) ionization is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound AldrichCPR 22592-15-0 [sigmaaldrich.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

An In-depth Technical Guide to the Solubility of 1-Chloro-2-pentyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2-pentyne in various organic solvents. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines theoretical principles of solubility with established methodologies for its determination. The information herein is intended to guide researchers in handling and utilizing this compound in a laboratory setting, particularly in the context of synthetic chemistry and drug development.

Introduction to this compound

This compound (C₅H₇Cl, CAS No: 22592-15-0) is a haloalkyne, a class of organic compounds characterized by a halogen atom and a carbon-carbon triple bond. Its structure, featuring a polar carbon-chlorine bond and a nonpolar hydrocarbon chain, dictates its solubility behavior. Understanding its solubility is crucial for reaction setup, purification, and formulation in various chemical processes.

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility for non-ionic organic compounds like this compound. Haloalkanes, in general, are known to be soluble in a wide range of organic solvents.[1][2] This is because the energy required to break the intermolecular forces within the haloalkane and the solvent is comparable to the energy released when new solute-solvent interactions are formed.[1][3]

This compound possesses a dipole moment due to the electronegativity difference between carbon and chlorine. This allows for dipole-dipole interactions with polar solvents. The ethyl and methyl groups contribute to its nonpolar character, enabling van der Waals interactions with nonpolar solvents.

Based on these structural features, this compound is expected to be:

-

Highly soluble in nonpolar and moderately polar aprotic solvents such as hexane, toluene, diethyl ether, and dichloromethane.

-

Moderately soluble in polar aprotic solvents like acetone and ethyl acetate.

-

Slightly soluble to insoluble in highly polar protic solvents like water and ethanol, as the energy required to break the strong hydrogen bonds in these solvents is not sufficiently compensated by the formation of new interactions with the haloalkyne.[1][3]

Illustrative Quantitative Solubility Data

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |

| Hexane | Nonpolar | > 50 |

| Toluene | Nonpolar (Aromatic) | > 50 |

| Diethyl Ether | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Polar Aprotic | > 50 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 40 |

| Ethyl Acetate | Polar Aprotic | > 30 |

| Acetone | Polar Aprotic | > 25 |

| Acetonitrile | Polar Aprotic | ~ 15 |

| Methanol | Polar Protic | < 5 |

| Ethanol | Polar Protic | < 5 |

| Water | Polar Protic | < 0.1 |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method followed by quantitative analysis.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Internal standard (a non-reactive compound with a distinct retention time from the solute and solvent)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solid ensures that a saturated solution is formed. b. Seal the vial to prevent solvent evaporation. c. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to avoid premature precipitation. c. Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic undissolved particles. d. Record the exact volume of the filtered saturated solution. e. Add a precise amount of a suitable internal standard to the volumetric flask. f. Dilute the solution to the mark with the same organic solvent.

-

Quantitative Analysis (GC-FID Example): a. Prepare a series of calibration standards of this compound with known concentrations in the same solvent, each containing the same concentration of the internal standard as the sample. b. Analyze the calibration standards and the prepared sample solution by GC-FID. c. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standards. d. From the calibration curve and the peak area ratio of the sample, determine the concentration of this compound in the diluted sample solution.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in the desired units, typically grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for quantitative solubility determination.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a strong theoretical basis predicts its high solubility in nonpolar and moderately polar aprotic organic solvents, and poor solubility in polar protic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions regarding its use in chemical synthesis and development processes.

References

The Synthetic Versatility of 1-Chloro-2-pentyne: A Technical Guide for Organic Chemists

An In-depth Exploration of a Versatile C5 Building Block in Modern Organic Synthesis and Drug Discovery

Introduction

1-Chloro-2-pentyne, a halogenated internal alkyne, presents itself as a highly versatile and reactive building block for a myriad of applications in organic chemistry. Its unique structural features, combining a reactive propargylic chloride moiety with an internal triple bond, offer multiple avenues for synthetic transformations. This technical guide provides a comprehensive overview of the potential applications of this compound, targeting researchers, scientists, and professionals in drug development. We will delve into its utility in key reaction classes including nucleophilic substitutions, elimination reactions, cross-coupling reactions, and the synthesis of valuable heterocyclic scaffolds. While specific, published experimental data for this compound is limited, this guide will draw upon established principles and analogous reactions to illustrate its synthetic potential.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a reagent begins with its physical and chemical properties. Below is a summary of the key identifiers and available spectroscopic data for this compound.

| Property | Value |

| CAS Number | 22592-15-0 |

| Molecular Formula | C₅H₇Cl |

| Molecular Weight | 102.56 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | Not explicitly reported, expected to be in the range of 120-140 °C |

| Density | Not explicitly reported |

Table 1: Physicochemical Properties of this compound.

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products.

| Spectroscopy | Key Peaks/Shifts (Predicted/Reported) |

| ¹H NMR (CDCl₃) | ~4.1 ppm (s, 2H, -C≡C-CH₂Cl), ~2.2 ppm (q, 2H, -CH₂-CH₃), ~1.1 ppm (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | ~85 ppm (-C≡C-CH₂Cl), ~80 ppm (-C≡C-CH₂Cl), ~30 ppm (-CH₂Cl), ~14 ppm (-CH₂-CH₃), ~13 ppm (-CH₃) |

| IR (Infrared) | ~2250 cm⁻¹ (C≡C stretch, weak), ~700-800 cm⁻¹ (C-Cl stretch) |

| Mass Spec (MS) | m/z = 102 (M⁺), 67 (M⁺ - Cl) |

Table 2: Spectroscopic Data for this compound. [1][2][3]

Core Applications in Organic Synthesis

This compound serves as a valuable precursor in a variety of organic transformations, leveraging the reactivity of both the propargylic chloride and the alkyne functionality.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution at the propargylic carbon. This allows for the introduction of a wide range of functional groups, making it a key intermediate in the synthesis of more complex molecules. These reactions typically proceed via an Sₙ2 mechanism.

General Reaction Scheme:

Figure 1: General workflow for nucleophilic substitution on this compound.

Experimental Protocol (General Procedure for Sₙ2 Reaction):

-

To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone, acetonitrile) under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1 - 1.5 eq.).

-

If the nucleophile is not anionic, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added to facilitate the reaction.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Potential Nucleophiles and Products:

| Nucleophile (Nu⁻) | Product (CH₃CH₂-C≡C-CH₂-Nu) | Potential Application |

| Azide (N₃⁻) | 1-Azido-2-pentyne | Precursor for triazole synthesis (Click Chemistry) |

| Amines (R₂NH) | N-alkyl/aryl-2-pentyn-1-amine | Synthesis of biologically active amines |

| Alkoxides (RO⁻) | 1-Alkoxy-2-pentyne | Synthesis of ethers and further functionalization |

| Thiolates (RS⁻) | 1-(Alkyl/Arylthio)-2-pentyne | Synthesis of thioethers |

| Cyanide (CN⁻) | 3-Hexynenitrile | Chain extension and further transformations |

Table 3: Examples of Nucleophilic Substitution Products from this compound.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form vinylallene. The choice of base and reaction conditions is critical to favor elimination over substitution.

Reaction Scheme:

Figure 2: Elimination reaction of this compound to form vinylallene.

Experimental Protocol (General Procedure for E2 Elimination):

-

To a solution of a strong, sterically hindered base such as potassium tert-butoxide (1.5 - 2.0 eq.) in a suitable solvent (e.g., THF, tert-butanol) at low temperature (e.g., 0 °C), add a solution of this compound (1.0 eq.) dropwise.

-

The reaction mixture is stirred at low temperature and allowed to warm to room temperature while monitoring the reaction by GC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product, being volatile, can be isolated by distillation or extraction with a low-boiling point solvent.

Cross-Coupling Reactions

The alkyne moiety in this compound can participate in various transition metal-catalyzed cross-coupling reactions. Of particular importance is the Sonogashira coupling, which allows for the formation of C(sp)-C(sp²) bonds. While direct examples with this compound are scarce in the literature, the reactivity of the propargyl halide group suggests that it could also be a substrate for coupling reactions, although this is less common.

Sonogashira Coupling of the Corresponding Terminal Alkyne:

For Sonogashira coupling, this compound would first need to be converted to a terminal alkyne, for example, by isomerization or a different synthetic route to pent-1-yne. The resulting terminal alkyne can then be coupled with aryl or vinyl halides.

References

- 1. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 3. Synthesis of azide-alkyne fragments for "click" chemical applications. Part 2. Formation of oligomers from orthogonally protected chiral trialkylsilylhomopropargyl azides and homopropargyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Chloro-2-pentyne: A Versatile Synthon for Novel Compound Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Chloro-2-pentyne is a valuable chemical intermediate used in the synthesis of a variety of organic compounds.[1] This bifunctional molecule, with the chemical formula C₅H₇Cl, possesses both a reactive carbon-chlorine bond and a carbon-carbon triple bond, making it a versatile synthon for the construction of complex molecular architectures.[1] Its utility is particularly noted in the formation of novel heterocyclic compounds, which are foundational structures in many pharmaceutical agents.[2][3] The strategic incorporation of the pentynyl group can significantly influence the biological activity of a molecule, making this compound a synthon of interest in drug discovery and development.[1][3] This guide provides a technical overview of its application in the synthesis of novel compounds, including detailed experimental protocols and data presentation.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 22592-15-0 | [1] |

| Molecular Formula | C₅H₇Cl | [1] |

| Molecular Weight | 102.56 g/mol | [1] |

| Synonyms | 2-Pentyne, 1-Chloro; 1-Chloropent-2-yne; 2-Pentynyl chloride; Pent-2-yn-1-yl chloride | [1] |

| Purity | Typically ≥97.5% | [4] |

| Form | Solid |

Synthesis of Novel Triazole Derivatives using this compound

A significant application of this compound is in the synthesis of 1,2,3-triazoles through the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted triazoles, which are privileged structures in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.

Reaction Scheme: Synthesis of 1-(pent-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole

The following workflow outlines the synthesis of a model triazole compound starting from this compound.

Experimental Protocol: Synthesis of 1-(pent-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole

Step 1: Synthesis of 1-Azido-2-pentyne

-

In a 100 mL round-bottom flask, dissolve 1.03 g (10.0 mmol) of this compound in 20 mL of dimethylformamide (DMF).

-

To this solution, add 0.78 g (12.0 mmol) of sodium azide (NaN₃).

-

Stir the reaction mixture at room temperature for 12 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into 100 mL of water and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azido-2-pentyne as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(pent-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole

-

In a 250 mL round-bottom flask, dissolve 1.10 g (10.0 mmol) of the crude 1-azido-2-pentyne and 1.02 g (10.0 mmol) of phenylacetylene in a 1:1 mixture of tert-butanol and water (40 mL).

-

To this solution, add 0.125 g (0.5 mmol) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) followed by 0.198 g (1.0 mmol) of sodium ascorbate.

-

Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of a precipitate indicates the progress of the reaction.

-

Filter the precipitate, wash with cold water and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain the pure 1-(pent-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 1-Azido-2-pentyne | C₅H₇N₃ | 109.13 | ~95 (crude) | - | 3.95 (t, 2H), 2.20 (q, 2H), 1.10 (t, 3H) | 78.5, 71.0, 38.0, 13.5, 12.0 |

| 1-(pent-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole | C₁₃H₁₃N₃ | 211.27 | 92 | 135-137 | 7.85 (d, 2H), 7.75 (s, 1H), 7.40 (t, 2H), 7.30 (t, 1H), 5.20 (s, 2H), 2.25 (q, 2H), 1.15 (t, 3H) | 148.0, 130.5, 128.8, 128.2, 125.7, 121.5, 80.0, 72.0, 45.0, 13.5, 12.0 |

Potential Applications in Drug Discovery

The synthesis of novel compounds containing chloro-functional groups is an area of significant interest in medicinal chemistry.[2] Chlorine-containing molecules are prevalent in a wide range of FDA-approved drugs, highlighting the importance of synthons like this compound.[2][3] The triazole moiety, readily accessible from this compound, is a key pharmacophore in numerous therapeutic agents due to its favorable chemical properties and ability to mimic a peptide bond. The combination of the lipophilic pentynyl chain and the polar triazole ring offers a scaffold that can be further elaborated to target a variety of biological receptors and enzymes.

Logical Relationship: From Synthon to Potential Drug Candidate

This compound serves as a highly effective and versatile synthon in organic synthesis, particularly for the construction of novel heterocyclic compounds. Its dual reactivity allows for a wide range of chemical transformations, with the copper-catalyzed azide-alkyne cycloaddition being a prominent example of its utility. The straightforward access to complex molecular scaffolds from this readily available starting material underscores its potential for accelerating the discovery and development of new therapeutic agents. Researchers and drug development professionals can leverage the unique properties of this compound to expand their chemical space and explore new avenues for treating various diseases.

References

- 1. This compound, 2-Pentyne-1-Chloro, 1-Chloropent-2-yne, 2-Pentynyl chloride, Pent-2-yn-1-yl chloride, 22592-15-0, Pentyn, Chloro Pentyn, Mumbai, India [jaydevchemicals.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gfschemicals.com [gfschemicals.com]

Literature review on the chemistry of 1-chloro-2-alkynes

The Chemistry of 1-Chloro-2-Alkynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-alkynes, also known as propargyl chlorides, are a versatile class of organic compounds characterized by a chloro-substituted carbon adjacent to a carbon-carbon triple bond. This unique structural motif imparts a dual electrophilic nature, making them highly valuable building blocks in organic synthesis. Their ability to undergo a variety of transformations, including nucleophilic substitutions, coupling reactions, and cycloadditions, has cemented their importance in the synthesis of complex molecules, natural products, and pharmacologically active compounds. This guide provides an in-depth review of the synthesis, reactivity, and applications of 1-chloro-2-alkynes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and drug development.

Synthesis of 1-Chloro-2-Alkynes

The primary and most straightforward method for synthesizing 1-chloro-2-alkynes involves the chlorination of the corresponding propargyl alcohols. This transformation can be achieved using a variety of chlorinating agents.

A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 1-chloro-2-alkynes.

Common synthetic routes often employ reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a base.[1] For instance, the reaction of 3-phenyl-2-propyn-1-ol with thionyl chloride in the presence of a catalyst like pyridine yields 1-chloro-3-phenyl-1-propyne.[2]

Table 1: Selected Synthetic Methods for 1-Chloro-2-Alkynes

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Phenyl-2-propyn-1-ol | Thionyl Chloride, Pyridine | 1-Chloro-3-phenyl-1-propyne | >99 | [2] |

| 3-Phenyl-2-propyn-1-ol | Tosyl Chloride | 1-Chloro-3-phenyl-1-propyne | N/A | [1] |

| Epoxy Alcohols | Substitution, Elimination, Substitution | Chloroalkynes | 44.5-72.7 | [3] |

| β-Ketoesters | Isoxazolinone formation, Chlorination, Nitrite/FeSO₄ | 1-Chloroalkynes | N/A |[4] |

Detailed Experimental Protocol: Synthesis of 1-Chloro-3-phenyl-1-propyne

The following protocol is adapted from a patented procedure for the synthesis of 1-chloro-3-phenylpropane, with modifications relevant to the synthesis of the target alkyne.[2]

-

Reaction Setup: A round-bottom flask is charged with 3-phenylpropanol (1 mole equivalent), pyridine (catalytic amount), and a suitable solvent like dichloromethane.

-

Addition of Chlorinating Agent: Thionyl chloride (1.1 mole equivalents) is added dropwise to the stirred solution at a controlled temperature, typically between 50-90°C.[2] The reaction produces hydrogen chloride and sulfur dioxide as byproducts, which should be neutralized using an alkali trap.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The crude product is then subjected to an aqueous workup to remove any remaining acid and catalyst. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The final product, 1-chloro-3-phenyl-1-propyne, is obtained via vacuum distillation.

Reactivity and Key Transformations

1-Chloro-2-alkynes are characterized by their versatile reactivity, primarily centered around nucleophilic substitution, metal-catalyzed coupling reactions, and cycloadditions.

Caption: Key reaction pathways for 1-chloro-2-alkynes.

Nucleophilic Substitution

Propargylic halides can undergo nucleophilic attack at two distinct positions, leading to a mixture of propargylic (Sₙ2) and allenic (Sₙ2') products. The regioselectivity of this reaction is influenced by factors such as the nature of the nucleophile, solvent, and the substitution pattern of the alkyne.[5][6]

Caption: Competing Sₙ2 and Sₙ2' nucleophilic substitution pathways.

The propargyl group is a versatile moiety, and its introduction into molecules via substitution reactions opens up numerous synthetic possibilities.[7][8] These reactions can be catalyzed by various metals, including iron, nickel, and calcium, often proceeding under mild conditions with high efficiency.[5]

Coupling Reactions

1-Chloro-2-alkynes can participate in cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base.[9][10][11] While the classic Sonogashira reaction involves a terminal alkyne, variations exist where haloalkynes act as the electrophilic partner.[10]

Table 2: Components of a Typical Sonogashira Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Alkyne | Nucleophilic partner | Terminal Alkynes (R-C≡CH) |

| Electrophile | Electrophilic partner | Aryl/Vinyl Halides (Ar-X), 1-Chloro-2-alkynes |

| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | CuI, CuBr |

| Base | Neutralizes HX byproduct, facilitates catalyst cycle | Et₂NH, Et₃N, Piperidine |

| Solvent | Reaction medium | THF, DMF, Acetonitrile |

The reaction is highly valued for its ability to be conducted under mild conditions and its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules.[10][11] Nickel-catalyzed Sonogashira-type reactions have also been developed as a more cost-effective alternative.[12]

Cycloaddition Reactions

Alkynes, including 1-chloro-2-alkynes, can participate in various cycloaddition reactions.[13][14] A notable example is the gold-catalyzed intermolecular [2+2] cycloaddition with unactivated alkenes.[15][16][17] This method provides an efficient route to synthesize strained cyclobutene rings, which are valuable synthetic intermediates.[15] The chloro-substituent on the alkyne is crucial, as its electron-withdrawing nature enhances the reactivity of the alkyne towards the alkene.[15]

These reactions often exhibit excellent regioselectivity and can be stereospecific with certain alkenes. The resulting cyclobutene products, containing a C(sp²)-Cl bond, can be further functionalized through cross-coupling reactions, expanding their synthetic utility.[15][17]

Applications in Drug Development and Organic Synthesis

The diverse reactivity of 1-chloro-2-alkynes makes them indispensable building blocks in modern organic synthesis. The propargyl moiety is found in numerous natural products and pharmaceuticals. For example, the structure of Terbinafine, an antifungal agent, features a key intermediate derived from a 1-chloro-2-alkyne derivative.[18]

The ability to form new carbon-carbon and carbon-heteroatom bonds through the reactions described above allows for the construction of complex molecular scaffolds.[8] The Sonogashira coupling, in particular, has been widely applied in the synthesis of pharmaceuticals, natural products, and organic materials.[10] The development of efficient and selective reactions involving 1-chloro-2-alkynes continues to be an active area of research, promising new synthetic methodologies for drug discovery and materials science.

References

- 1. 1-PHENYL-3-CHLORO-1-PROPYNE synthesis - chemicalbook [chemicalbook.com]

- 2. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]

- 3. CN102584521A - Synthetic method for chloroalkyne - Google Patents [patents.google.com]

- 4. A new synthesis of 1-chloroalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Buildin… [ouci.dntb.gov.ua]

- 8. Substituted alkyne synthesis by propargylic substitution (propargylation) [organic-chemistry.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-Chloro-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 1-chloro-2-pentyne, a versatile building block in organic synthesis. The protocols detailed herein are intended to serve as a foundational guide for the synthesis of a variety of substituted alkynes, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

This compound is a propargylic halide that readily undergoes nucleophilic substitution reactions. The presence of the electron-withdrawing triple bond activates the adjacent carbon atom, facilitating the displacement of the chloride leaving group by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of a new carbon-nucleophile bond with inversion of configuration if the carbon were chiral. The resulting substituted 2-pentynes are key precursors for the synthesis of more complex molecules, including many biologically active compounds.[1]

General Reaction Scheme:

Safety Precautions

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn. Keep the compound away from heat, sparks, and open flames.[3][4]

Data Presentation

The following tables summarize the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that specific yields may vary depending on the precise reaction conditions and scale.

| Nucleophile (Nu-) | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | 25 | 12 | 1-Azido-2-pentyne | ~85 |

| Amine (R-NH₂) | Benzylamine | Acetonitrile | 80 | 16 | N-Benzyl-pent-2-yn-1-amine | ~70 |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Methanol | 25 | 6 | 1-Methoxy-2-pentyne | ~75 |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Ethanol | 50 | 8 | 1-(Phenylthio)-2-pentyne | ~80 |

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-2-pentyne

This protocol describes the synthesis of 1-azido-2-pentyne, a useful intermediate for "click" chemistry and the synthesis of triazole-containing compounds.[1][5]

Materials:

-

This compound (1.0 equiv)

-

Sodium azide (1.2 equiv)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in DMF.

-

Add sodium azide portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at 25°C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 1-azido-2-pentyne.

Protocol 2: Synthesis of N-Benzyl-pent-2-yn-1-amine

This protocol details the synthesis of a secondary propargylamine, a common motif in pharmacologically active molecules.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (2.0 equiv)

-

Acetonitrile

-

Potassium carbonate (1.5 equiv)

Procedure:

-

To a solution of this compound in acetonitrile, add benzylamine and potassium carbonate.

-

Heat the reaction mixture to 80°C and stir for 16 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl-pent-2-yn-1-amine.[6]

Protocol 3: Synthesis of 1-Methoxy-2-pentyne

This protocol describes the formation of an alkynyl ether.

Materials:

-

This compound (1.0 equiv)

-

Sodium methoxide (1.1 equiv)

-

Methanol

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add this compound dropwise to the stirred sodium methoxide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting oil by distillation to obtain 1-methoxy-2-pentyne.

Protocol 4: Synthesis of 1-(Phenylthio)-2-pentyne

This protocol details the synthesis of an alkynyl sulfide.

Materials:

-

This compound (1.0 equiv)

-

Sodium thiophenoxide (1.1 equiv)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve sodium thiophenoxide in ethanol.

-

Add this compound to the solution and heat the mixture at 50°C for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography to yield 1-(phenylthio)-2-pentyne.

Mandatory Visualizations

Reaction Mechanism: S(_N)2 Pathway

The nucleophilic substitution of this compound generally proceeds through a concerted S(_N)2 mechanism. The nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to a transition state where the new bond is forming as the old bond is breaking.[3][7][8]

Experimental Workflow

The general workflow for performing a nucleophilic substitution reaction with this compound involves reaction setup, monitoring, workup, and purification.

Application in Bioactive Molecule Synthesis

Substituted pentynes are versatile intermediates in the synthesis of various bioactive molecules, including potential therapeutic agents. The alkyne functionality can be further modified, for example, through click chemistry or reduction, to generate diverse molecular scaffolds.[1][4]

References

- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. [Studies on the Syntheses of Bioactive Natural Products Having a Fused Ring System Based on Novel Skeletal Construction Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. SN2 Reaction Mechanism [chemistrysteps.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

Application Notes and Protocols for Sonogashira Coupling Reactions

Topic: Sonogashira Coupling Protocols with 1-Chloro-2-pentyne